2-(benzylthio)-N-(2-bromo-4,5-dimethylphenyl)acetamide
Description
Synthesis Analysis
The synthesis of acetamide derivatives, including compounds with bromophenyl groups, typically involves reactions between specific precursor materials. For instance, compounds similar to the target molecule have been synthesized through reactions involving benzyl amines and benzyloxy-dimethylphenylacetate, followed by debenzylation to yield the desired acetamides (Raju, 2008). Such synthetic pathways highlight the methods through which a compound like "2-(benzylthio)-N-(2-bromo-4,5-dimethylphenyl)acetamide" could be synthesized, focusing on the selective formation of bonds and functional groups critical to its structure.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often determined using computational studies alongside experimental techniques like FT-IR spectroscopy and X-ray crystallography. Studies have shown the importance of optimized molecular structures, vibrational frequencies, and the distribution of electron density within molecules for understanding their stability and reactivity (Bhagyasree et al., 2013). These analyses provide insights into the geometric and electronic characteristics of acetamide compounds, which are essential for predicting their chemical behavior.
Chemical Reactions and Properties
The chemical reactions involving acetamide derivatives can be diverse, including nucleophilic substitution reactions, condensation reactions, and catalytic processes leading to the formation of biaryl amide derivatives (Reddy et al., 2017). These reactions not only demonstrate the reactivity of such compounds but also their potential utility in synthesizing complex organic molecules, including natural products and pharmacologically active compounds.
Physical Properties Analysis
The physical properties of "2-(benzylthio)-N-(2-bromo-4,5-dimethylphenyl)acetamide" can be inferred from related compounds. For example, the determination of pKa values and solubility characteristics helps in understanding the compound's behavior in different environments (Duran & Canbaz, 2013). These properties are crucial for applications in material science and pharmaceuticals, where solubility and acidity play significant roles.
Chemical Properties Analysis
The chemical properties, including reactivity and stability of acetamide derivatives, are influenced by their molecular structure. NMR studies and theoretical calculations are often employed to investigate these characteristics, providing insights into the electron distribution, bond strength, and potential reaction pathways (Samimi et al., 2010). Such analyses are essential for developing new compounds with desired chemical properties for specific applications.
properties
IUPAC Name |
2-benzylsulfanyl-N-(2-bromo-4,5-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNOS/c1-12-8-15(18)16(9-13(12)2)19-17(20)11-21-10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGPCVWFAWLOCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CSCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N-(2-bromo-4,5-dimethylphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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